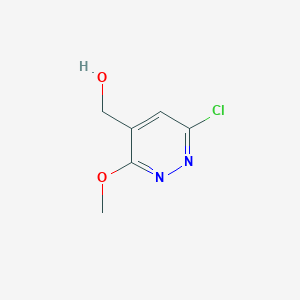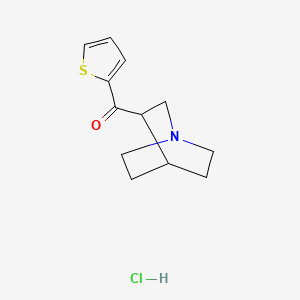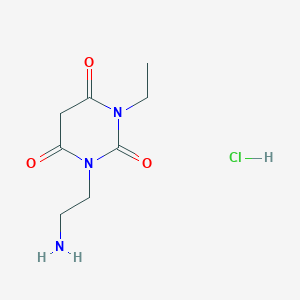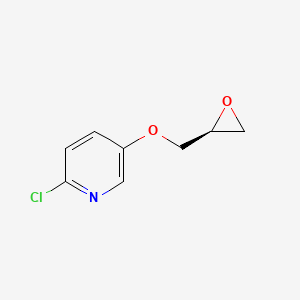
2,4-Dichloro-3-fluoro-1,5-dinitrobenzène
Vue d'ensemble
Description
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is a useful research compound. Its molecular formula is C6HCl2FN2O4 and its molecular weight is 254.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
2,4-Dichloro-3-fluoro-1,5-dinitrobenzène: est un composé précieux en synthèse organique. Il sert de précurseur pour la synthèse de molécules complexes en raison de ses groupes nitro et halogénures réactifs. Ces groupes fonctionnels peuvent subir diverses réactions de substitution, permettant l'introduction de différents substituants dans la molécule .
Recherche Pharmaceutique
En recherche pharmaceutique, ce composé est utilisé comme intermédiaire dans la synthèse de divers médicaments. Sa capacité à être transformé en différents dérivés en fait un matériau de départ polyvalent pour le développement de nouveaux médicaments, notamment dans la création de nouveaux antibiotiques et agents anti-inflammatoires .
Science des Matériaux
La structure unique du composé est explorée en science des matériaux pour le développement de nouveaux matériaux présentant des propriétés spécifiques. Les chercheurs étudient son incorporation dans les polymères et les revêtements pour améliorer la durabilité et la résistance chimique .
Chimie Analytique
This compound: joue un rôle en chimie analytique en tant qu'agent de dérivation. Il est utilisé pour modifier d'autres composés, les rendant ainsi plus détectables ou quantifiables dans diverses techniques analytiques, telles que la chromatographie et la spectroscopie .
Biochimie
En biochimie, ce composé est utilisé pour étudier les structures protéiques. Il réagit avec les acides aminés dans les protéines, permettant l'identification et le séquençage de ces biomolécules. Ceci est crucial pour comprendre la fonction et l'interaction des protéines .
Applications environnementales
Bien que les applications directes en science environnementale ne soient pas bien documentées, des composés comme This compound peuvent être étudiés pour leur impact environnemental. La recherche peut se concentrer sur leurs produits de dégradation, leur persistance dans l'environnement et leur toxicité potentielle .
Mécanisme D'action
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene are known to react with the amino group in amino acids .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of nucleophilic substitution or free radical reactions .
Biochemical Pathways
It is known that similar compounds can affect the synthesis of proteins by reacting with amino acids .
Pharmacokinetics
Its molecular weight of 25499 may influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the properties of similar compounds, it may result in the formation of dinitrophenyl-amino acids .
Analyse Biochimique
Biochemical Properties
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as bacterial luciferase, where it acts as an inhibitor by modifying the enzyme’s active site . This compound also interacts with other biomolecules, including proteins and peptides, by forming covalent bonds with amino acid residues, thereby altering their structure and function .
Cellular Effects
The effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been shown to inhibit the activity of mitochondrial enzymes, leading to changes in cellular metabolism . Additionally, this compound can induce oxidative stress, affecting cell viability and function.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in toxic effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2FN2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPJSAGYIDQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline](/img/structure/B1472093.png)



![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)



![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
